molecular formula C16H16O3 B4932941 3-[2-(4-methylphenoxy)ethoxy]benzaldehyde CAS No. 299932-97-1

3-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Cat. No. B4932941
CAS RN: 299932-97-1
M. Wt: 256.30 g/mol
InChI Key: UDAWFPQVVJPAPN-UHFFFAOYSA-N
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Description

3-[2-(4-methylphenoxy)ethoxy]benzaldehyde, commonly known as MPEB, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been extensively studied for its ability to modulate certain biological processes.

Mechanism of Action

MPEB exerts its effects by modulating the activity of mGluRs. Specifically, MPEB acts as a positive allosteric modulator of mGluR5, which enhances the activity of this receptor. This, in turn, leads to downstream signaling events that regulate various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPEB are diverse and depend on the specific biological system being studied. In neuroscience, MPEB has been shown to enhance synaptic plasticity and improve cognitive function. In cancer research, MPEB has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. In immunology, MPEB has been shown to regulate the activity of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPEB is its high potency and selectivity for mGluR5. This makes it an ideal tool for studying the role of this receptor in various biological processes. Additionally, the synthesis method for MPEB is relatively straightforward, and the compound is commercially available. However, one limitation of MPEB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on MPEB. One area of interest is the development of MPEB-based therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the immunomodulatory effects of MPEB and its potential applications in immunotherapy. Finally, the development of more soluble forms of MPEB could expand its use in various experimental settings.

Synthesis Methods

The synthesis of MPEB involves the reaction between 3-hydroxybenzaldehyde and 4-methylphenol in the presence of potassium carbonate and potassium iodide. The reaction is carried out in a solvent mixture of dimethyl sulfoxide and water, and the product is purified by recrystallization. The yield of MPEB obtained from this method is generally high, and the purity of the compound is also satisfactory.

Scientific Research Applications

MPEB has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MPEB has been shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MPEB has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, MPEB has been studied for its immunomodulatory effects, as it has been shown to regulate the activity of certain immune cells.

properties

IUPAC Name

3-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-5-7-15(8-6-13)18-9-10-19-16-4-2-3-14(11-16)12-17/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAWFPQVVJPAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270543
Record name 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299932-97-1
Record name 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299932-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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